(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Brand Name: Vulcanchem
CAS No.: 103884-97-5
VCID: VC20755168
InChI: InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1
SMILES: C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N
Molecular Formula: C10H13FN6O3
Molecular Weight: 284.25 g/mol

(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol

CAS No.: 103884-97-5

Cat. No.: VC20755168

Molecular Formula: C10H13FN6O3

Molecular Weight: 284.25 g/mol

* For research use only. Not for human or veterinary use.

(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol - 103884-97-5

Specification

CAS No. 103884-97-5
Molecular Formula C10H13FN6O3
Molecular Weight 284.25 g/mol
IUPAC Name (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol
Standard InChI InChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1
Standard InChI Key MHWHYOFBOWTAHZ-AYQXTPAHSA-N
Isomeric SMILES C1=NC2=C(N=C(N=C2N1[C@H]3[C@H]([C@@H]([C@H](O3)CO)O)F)N)N
SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N
Canonical SMILES C1=NC2=C(N=C(N=C2N1C3C(C(C(O3)CO)O)F)N)N

Introduction

Chemical Properties and Structure

Structural Characteristics

The compound consists of a 2,6-diaminopurine base (a modified adenine with an additional amino group at position 2) connected to a modified sugar moiety. The sugar component features a fluorine atom at the 4-position, which significantly alters its chemical and biological properties compared to non-fluorinated analogs. The specific stereochemistry indicated by the (2R,3R,4S,5R) notation defines the spatial arrangement of substituents on the oxolane ring, which is critical for molecular recognition and biological activity.

Chemical Identifiers and Properties

The compound is cataloged and identified through various systematic nomenclature systems as detailed in the table below:

PropertyValue
CAS Number103884-97-5
Molecular FormulaC10H13FN6O3
Molecular Weight284.25 g/mol
InChIInChI=1S/C10H13FN6O3/c11-4-6(19)3(1-18)20-9(4)17-2-14-5-7(12)15-10(13)16-8(5)17/h2-4,6,9,18-19H,1H2,(H4,12,13,15,16)/t3-,4+,6-,9-/m1/s1
InChIKeyMHWHYOFBOWTAHZ-AYQXTPAHSA-N
SMILESC1=NC2=C(N=C(N=C2N1[C@H]3C@HF)N)N
PubChem CID460081

Common Synonyms

The compound is known by several alternative names in scientific literature:

  • 2,6-Diamino-9-(2'-deoxy-2'-fluoro-beta-d-arabinofuranosyl)purine

  • 9H-Purine-2,6-diamine, 9-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-

  • 2'-FANA-DAP

  • (2R,3R,4S,5R)-5-(2,6-Diamino-9H-purin-9-yl)-4-fluoro-2-(hydroxymethyl)tetrahydrofuran-3-ol

Synthesis and Preparation

Synthetic Routes

The synthesis of (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol typically involves multiple steps of chemical transformations starting from appropriate precursors. The process generally requires careful control of reaction conditions to ensure proper stereoselectivity and high yield of the desired product. The synthesis often begins with suitable sugar derivatives that undergo modifications to introduce the fluorine atom at the 4-position with the correct stereochemistry, followed by coupling with the 2,6-diaminopurine base.

Critical Synthesis Parameters

During synthesis, several critical parameters must be controlled:

  • Stereoselectivity: Maintaining the specific (2R,3R,4S,5R) configuration

  • Fluorination: Selective introduction of fluorine at the 4-position

  • Glycosylation: Effective coupling of the modified sugar with the nucleobase

  • Protecting group strategies: Appropriate protection and deprotection of reactive functional groups

  • Purification: Efficient separation of the desired product from reaction byproducts

Each of these parameters requires careful optimization to achieve high yield and purity of the final product.

Biological Activity and Pharmacological Properties

Mechanism of Action

Research Applications and Findings

Nucleic Acid Chemistry

Comparison with Similar Compounds

Structural Analogs

To understand the significance of this compound, it is useful to compare it with related nucleoside analogs:

CompoundChemical ModificationKey Differences
(2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-olFluorine at 4-position, 2,6-diaminopurine baseThe compound of focus
2-fluoradenosine [(2R,3R,4R,5R)-2-(6-Amino-2-fluoro-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol]Fluorine at 2-position of purine base, regular ribose sugarDifferent fluorination position (base vs. sugar), different sugar stereochemistry
Standard adenosineNo fluorination, adenine baseLacks fluorine modification, has only one amino group on purine
2'-fluoro-arabino nucleosides (general class)Fluorine at 2'-position of sugarSimilar sugar modification but may have different nucleobases

Structure-Activity Relationships

The position and stereochemistry of the fluorine atom significantly impact the compound's properties. The 4-fluoro modification in (2R,3R,4S,5R)-5-(2,6-diaminopurin-9-yl)-4-fluoro-2-(hydroxymethyl)oxolan-3-ol alters the electronic and conformational properties of the molecule differently than fluorination at other positions. Additionally, the presence of two amino groups on the purine base (at positions 2 and 6) changes the hydrogen bonding capabilities compared to adenosine or other modified purines .

Current Research Directions

Oligonucleotide Therapeutics

Current research may explore the incorporation of this modified nucleoside into oligonucleotides for potential therapeutic applications. The unique properties conferred by the fluorine substitution and the modified base could provide advantages in terms of stability, target binding, and biological activity.

Drug Discovery Applications

The compound may serve as a valuable building block in the development of new therapeutic agents targeting nucleic acid metabolism or specific disease-related pathways. Structure-activity relationship studies involving this and related compounds can guide the design of more potent and selective drug candidates.

Diagnostic and Research Tools

The unique properties of this fluorinated nucleoside make it potentially useful for developing specialized research tools, such as probes for studying enzyme mechanisms, fluorescent nucleoside analogs for imaging, or modified oligonucleotides for various biochemical and molecular biology applications .

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